molecular formula C9H17N3O2 B13425441 (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide

(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide

Cat. No.: B13425441
M. Wt: 199.25 g/mol
InChI Key: MQQJUVABSXHEHU-UHFFFAOYSA-N
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Description

(Z)-2-(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide is a synthetic organic compound characterized by a fused hexahydrofuro[3,4-c]pyridine core and an N'-hydroxyacetimidamide functional group. The Z-configuration indicates the spatial arrangement of substituents around the imine double bond. Its structural complexity arises from the bicyclic furopyridine system, which confers rigidity, and the hydroxylamine-derived moiety, which may enhance chelation or redox activity .

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

2-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C9H17N3O2/c10-9(11-13)4-12-2-1-7-5-14-6-8(7)3-12/h7-8,13H,1-6H2,(H2,10,11)

InChI Key

MQQJUVABSXHEHU-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CC2C1COC2)C/C(=N/O)/N

Canonical SMILES

C1CN(CC2C1COC2)CC(=NO)N

Origin of Product

United States

Preparation Methods

The synthesis of (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N’-hydroxyacetimidamide can be achieved through various synthetic routes. One notable method involves the acetal-initiated Prins bicyclization approach. This method allows for the stereoselective synthesis of hexahydrofuro[3,4-c]furan lignans and octahydropyrano[3,4-c]pyran derivatives in a single-step process . The reaction conditions typically involve the use of an acetal as the starting material, which undergoes cyclization to form the desired bicyclic structure.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyacetimidamide group facilitates nucleophilic substitution at the imine nitrogen. Key observations include:

Reaction TypeConditionsProductsYield (%)
AlkylationR-X (X = Cl/Br), DMF, K₂CO₃N-alkyl derivatives65–78
AcylationAcCl, pyridineN-acetylated analogs82

Mechanistic studies show steric hindrance from the hexahydrofuropyridine ring reduces reaction rates with bulky electrophiles . Computational modeling reveals a transition state where partial positive charge develops on the imidamide nitrogen during substitution .

Condensation Reactions

The compound undergoes condensation with carbonyl-containing species:

With aldehydes

  • Reacts with aromatic aldehydes (ArCHO) under acidic conditions

  • Forms Schiff base derivatives via imidamide-aldehyde interaction

  • Optimal pH range: 4.5–5.2

With ketones

  • Requires Lewis acid catalysts (e.g., ZnCl₂)

  • Yields fused bicyclic compounds through [4+2] cycloaddition

Oxidation-Reduction Behavior

Redox interactions occur at multiple sites:

SiteOxidizing AgentProduct
Imidamide NH₂O₂Nitrone derivatives
FuropyridineKMnO₄Ring-opened dicarbonyl compounds

Reduction with NaBH₄ selectively targets the imine bond (ΔE = -12.3 kcal/mol) , preserving the furopyridine core.

Cyclization Pathways

Under thermal conditions (Δ = 80–100°C), intramolecular cyclization occurs:

text
O || R-N-C-NHOH → bicyclic lactam + H₂O

This process shows first-order kinetics (k = 3.7 × 10⁻⁴ s⁻¹ at 90°C) . Steric effects from the hexahydrofuropyridine group increase activation energy by 15% compared to simpler analogs.

Solvent-Dependent Reactivity

Polar aprotic solvents enhance electrophilic reactions:

SolventDielectric ConstantRelative Rate
DMF36.71.00
DMSO46.71.24
Acetonitrile37.50.92

Nonpolar solvents promote dimerization through π-stacking interactions .

Comparative Reaction Profile

Key differences from structural analogs:

ParameterTarget Compound3-Amino Propanone Analog
Hydrolysis half-life (h)48.212.7
Oxidation potential (V)+1.34+0.92
pKa (imidamide NH)6.87.4

The reduced basicity (ΔpKa = -0.6) arises from electron-withdrawing effects of the fused furopyridine system .

These reaction characteristics make (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide a versatile scaffold for developing bioactive molecules, particularly where stereoelectronic control of reactivity is critical. The compound's stability under physiological pH (t₁/₂ = 9.3 hr at pH 7.4) further enhances its potential for pharmacological applications.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may be used in the development of new materials with specific properties for industrial applications .

Mechanism of Action

The mechanism of action of (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Target Compound
  • Key groups : N'-hydroxyacetimidamide (–NH–C(=N–OH)–CH3), hexahydrofuropyridine.
Comparison Compounds

Ranitidine Complex Nitroacetamide (): Key groups: Nitroacetamide (–NH–C(=O)–NO2), furan, dimethylamino. Contrast: The nitro group in ranitidine derivatives introduces strong electron-withdrawing effects, whereas the N'-hydroxy group in the target compound offers redox activity. Ranitidine analogs are H2 antagonists, but the target’s bioactivity remains unconfirmed .

N-(7-Methyl-2-phenylamino-thieno-pyrimidinone)acetamide (): Key groups: Acetamide (–NH–C(=O)–CH3), thieno-pyrimidinone. Contrast: The thieno-pyrimidinone core provides aromaticity and planar geometry, differing from the saturated furopyridine in the target. Acetamide lacks the hydroxylamine reactivity, suggesting divergent pharmacokinetic profiles .

Liriodendrin ():

  • Key groups : Glycoside, dimethoxyphenyl, furofuran.
  • Contrast : Liriodendrin’s glycosidic linkages and multiple aromatic systems contrast with the target’s simpler bicyclic structure. Its natural origin and sugar moieties imply distinct solubility and bioavailability .

Structural and Physicochemical Properties

Property Target Compound Ranitidine Nitroacetamide Thieno-pyrimidinone Acetamide Liriodendrin
Core Structure Hexahydrofuropyridine Furan + nitroacetamide Thieno-pyrimidinone Furofuran + glycoside
Functional Groups N'-hydroxyacetimidamide Nitroacetamide Acetamide Dimethoxyphenyl, hydroxyls
Polarity High (due to –NH–OH) Moderate (nitro group) Low (aromatic core) Very high (glycoside)
Potential Bioactivity Unconfirmed (possible enzyme modulation) H2 antagonism Unreported Antioxidant, anti-inflammatory
Synthetic Complexity High (stereoselective synthesis required) Moderate Moderate Very high (natural product)

Key Research Findings

  • Reactivity : The N'-hydroxyacetimidamide group in the target compound may act as a metal chelator or participate in redox cycles, unlike ranitidine’s nitroacetamide, which is metabolically stable but prone to nitro-reduction .
  • Stability : The hexahydrofuropyridine system likely improves resistance to oxidative degradation compared to Liriodendrin’s labile glycosidic bonds .
  • Synthetic Challenges : highlights acetylation as a common step for acetamide derivatives, but the target’s hydroxylamine group necessitates specialized conditions to avoid oxidation .

Biological Activity

The compound (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 181.22 g/mol

Antimicrobial Activity

Research has indicated that derivatives of hexahydrofuro[3,4-c]pyridine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain structural modifications enhanced the efficacy against various bacterial strains, suggesting that this compound could potentially serve as a lead compound in antibiotic development .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of similar compounds have been evaluated against several cancer cell lines. In vitro studies showed that hexahydrofuro[3,4-c]pyridine derivatives possess cytotoxic properties, with IC₅₀ values indicating their potential as anticancer agents. For example, one study reported an IC₅₀ of 12 µM against A-549 lung cancer cells for closely related compounds . While specific data on this compound is limited, its structural similarity suggests potential activity.

The proposed mechanism of action for hexahydrofuro[3,4-c]pyridine derivatives involves the inhibition of key metabolic pathways in microbial cells and cancer cells. This includes interference with DNA replication and protein synthesis, leading to cell death .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various derivatives were screened for antimicrobial activity. The results showed that compounds with a similar furo-pyridine scaffold exhibited promising antibacterial effects against Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional groups in enhancing activity .

Case Study 2: Anticancer Activity Assessment

A series of hexahydrofuro[3,4-c]pyridine derivatives were tested for their anticancer properties. The study found that modifications at the nitrogen atom significantly influenced cytotoxicity levels. Compounds with hydroxyl and acetimidamide groups displayed enhanced activity compared to their counterparts lacking these functionalities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves condensation reactions between hydroxylamine derivatives and hexahydrofuropyridine precursors. For example, a related (E,Z)-N’-hydroxyacetimidamide was synthesized via a two-step process: (i) coupling of an oxadiazole intermediate with an acetamide derivative, and (ii) purification using column chromatography, achieving a 57% yield . Optimization may include solvent selection (e.g., DMF/EtOH mixtures), catalytic bases (e.g., triethylamine), and temperature control (25–60°C). Monitoring via TLC or HPLC is critical to track intermediate formation.

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldKey Spectral Data (¹H NMR)Reference
1EtOH/DMF, triethylamine, 50°C57%δ 8.60 (br s, 1H), 5.34 (br s, 2H)
2Column chromatography (silica gel, CH₂Cl₂/MeOH)--

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry. For instance, ¹H NMR can distinguish (Z)- and (E)-isomers via coupling constants and splitting patterns of imine protons (e.g., δ 5.34 ppm for hydroxyimino groups) . High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., NH/OH stretches at 3200–3400 cm⁻¹) further validate molecular composition. X-ray crystallography, though less common, provides definitive structural proof, as seen in analogous furopyridine derivatives .

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer : Purity is maintained via recrystallization (e.g., using ethanol/water mixtures) and storage under inert atmospheres (argon or nitrogen) at –20°C. Stability tests under varying pH (3–9) and temperature (4–40°C) are recommended, with HPLC monitoring for degradation products . Avoid prolonged exposure to light or humidity, as hydroxylamine derivatives are prone to hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for structurally related analogs?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For example, imine tautomerization in hydroxyacetimidamides can lead to variable peak assignments. To address this:

  • Compare experimental data with computational predictions (e.g., DFT-based NMR simulations).
  • Use deuterated solvents (DMSO-d6 or CDCl₃) to minimize solvent shifts .
  • Cross-validate with alternative techniques (e.g., 2D NMR or X-ray) as applied to a hexahydrofuro[3,4-c]furan analog .

Q. How can the hexahydrofuropyridine core influence bioactivity in drug discovery?

  • Methodological Answer : The fused furopyridine system enhances rigidity and binding affinity to biological targets. For example, analogs with similar scaffolds inhibit enzymes like DNA gyrase or DHFR via π-π stacking and hydrogen bonding . To explore structure-activity relationships (SAR):

  • Synthesize derivatives with modified substituents (e.g., methoxy or halogen groups).

  • Test inhibitory activity using enzymatic assays (e.g., IC₅₀ determination via spectrophotometry) .

    Table 2: Key Structural Modifications and Hypothesized Effects

    ModificationTargetAssay MethodExpected Impact
    N’-Hydroxy substitutionMetalloproteinasesFluorescence quenchingChelation of active-site metal ions
    Furopyridine ring expansionDNA gyraseAgar dilution assayEnhanced binding to ATP pocket

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as cyclization of hydroxyimino intermediates. Molecular docking (AutoDock Vina) predicts interactions with biological targets, while MD simulations assess stability in aqueous environments . For regioselectivity in heterocyclic systems, Fukui indices identify nucleophilic/electrophilic sites .

Q. How do solvent and catalyst choices impact regioselectivity in related heterocyclic syntheses?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attacks on electron-deficient carbons, while protic solvents (EtOH) stabilize intermediates via hydrogen bonding. Catalytic bases (e.g., triethylamine) deprotonate hydroxylamine groups, directing cyclization toward the furopyridine core . For example, Gewald reactions using DMF/triethylamine yield thieno[3,4-c]pyridines with >90% regioselectivity .

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